molecular formula C7H14 B13800247 cis-1,2-Diethylcyclopropane

cis-1,2-Diethylcyclopropane

Cat. No.: B13800247
M. Wt: 98.19 g/mol
InChI Key: AKOVCHSGJHQHEH-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2-Diethylcyclopropane: is an organic compound with the molecular formula C₇H₁₄ . It is a cyclopropane derivative where two ethyl groups are attached to the first and second carbon atoms in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction , which uses a carbenoid reagent such as diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to convert alkenes into cyclopropanes . For instance, starting with cis-3-hexene, the reaction with a Simmons-Smith reagent can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Diethylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

cis-1,2-Diethylcyclopropane has several applications in scientific research:

Comparison with Similar Compounds

    trans-1,2-Diethylcyclopropane: The trans isomer of 1,2-Diethylcyclopropane.

    cis-1,2-Dimethylcyclopropane: A similar compound with methyl groups instead of ethyl groups.

    trans-1,2-Dimethylcyclopropane: The trans isomer of 1,2-Dimethylcyclopropane.

Uniqueness: cis-1,2-Diethylcyclopropane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted counterparts .

Properties

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(1R,2S)-1,2-diethylcyclopropane

InChI

InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

AKOVCHSGJHQHEH-KNVOCYPGSA-N

Isomeric SMILES

CC[C@H]1C[C@H]1CC

Canonical SMILES

CCC1CC1CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.